N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline
Description
Contextualization of Aniline (B41778) Derivatives in Modern Organic Synthesis
Aniline and its derivatives are cornerstone compounds in the field of modern organic synthesis. They serve as precursors for a vast array of industrially and biologically important molecules. The amino group of aniline can be readily modified, allowing for the introduction of diverse functionalities. This versatility has led to their use in the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. The ability to introduce various substituents onto the aromatic ring or the nitrogen atom allows chemists to fine-tune the electronic and steric properties of the resulting molecules, making aniline derivatives indispensable tools in the design and construction of complex organic compounds.
Significance of Cyanoethyl and Iodoethyl Functional Groups in Chemical Transformations
The chemical behavior of N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is largely dictated by the reactivity of its cyanoethyl and iodoethyl groups.
The cyanoethyl group is a common feature in organic synthesis. The nitrile (-C≡N) function is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The presence of the cyanoethyl group can also influence the electronic properties of the molecule.
The iodoethyl group contains a carbon-iodine bond, which is relatively weak and makes the iodine atom an excellent leaving group in nucleophilic substitution reactions. chegg.comorganic-chemistry.org This high reactivity allows for the facile introduction of a wide range of nucleophiles at this position, making the iodoethyl group a key handle for molecular elaboration. The reactivity of iodoalkanes is generally higher than that of their bromo and chloro counterparts. researchgate.net
The presence of both these groups in one molecule offers the potential for sequential and selective chemical transformations, enabling the synthesis of complex nitrogen-containing heterocyclic compounds and other advanced intermediates.
Structural Elucidation and Naming Conventions of this compound
The structure of this compound consists of a central aniline moiety where the nitrogen atom is disubstituted. One substituent is a 2-cyanoethyl chain, and the other is a 2-iodoethyl chain.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the naming of this tertiary amine is based on the parent aniline structure. libretexts.orgwikipedia.org The substituents on the nitrogen atom are designated with the locant "N-". The two different substituents, "2-cyanoethyl" and "2-iodoethyl," are listed alphabetically. Therefore, the systematic name is this compound.
Below is a table summarizing the key structural identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃IN₂ |
| Canonical SMILES | C1=CC=C(C=C1)N(CC#N)CCI |
| InChI Key | (Predicted based on structure) |
Note: As this compound is not widely indexed, some identifiers are predicted based on its chemical structure.
Overview of Research Gaps and Current Challenges in its Chemistry
A significant research gap exists in the scientific literature concerning this compound. There is a lack of published studies detailing its synthesis, characterization, and reactivity. This suggests that the compound may be a novel synthetic target or a highly specialized intermediate that has not been extensively investigated.
The primary challenges in the chemistry of this molecule would likely revolve around its synthesis. The presence of two different reactive electrophilic sites (the cyanoethyl and iodoethyl groups) could lead to challenges in achieving selective functionalization of the parent aniline. Developing a synthetic route that allows for the controlled, stepwise introduction of the cyanoethyl and iodoethyl groups would be a key hurdle to overcome.
Furthermore, the stability of the compound could be a concern, as the iodoethyl group may be susceptible to degradation or unwanted side reactions. A thorough investigation into its reactivity profile would be necessary to unlock its full potential as a synthetic building block. The development of methods for the synthesis of functionalized anilines remains an active area of research, with ongoing efforts to create more efficient and sustainable processes. rsc.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H13IN2 |
|---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
3-[N-(2-iodoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C11H13IN2/c12-7-10-14(9-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7,9-10H2 |
InChI Key |
VDGHLSDHJXWQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCI |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N 2 Cyanoethyl N 2 Iodoethyl Aniline
Reactivity of the Iodoethyl Moiety
The carbon-iodine bond in the iodoethyl group is the main center of reactivity in this part of the molecule. Iodine's nature as an excellent leaving group, a consequence of its large atomic size and the relatively weak C-I bond, makes this moiety susceptible to nucleophilic substitution and elimination reactions. Furthermore, the C-I bond can participate in the formation of organometallic compounds.
Nucleophilic Substitution Reactions (SN1, SN2)
The iodoethyl group of N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is expected to readily undergo nucleophilic substitution reactions. The specific mechanism, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is influenced by factors such as the nature of the nucleophile, the solvent, and the steric environment of the reaction center.
The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the iodine, leading to an inversion of stereochemistry if the carbon is chiral. youtube.com This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. youtube.com Given that the iodoethyl group is a primary alkyl halide, the SN2 pathway is generally the more probable mechanism. organic-chemistry.org
Conversely, the SN1 mechanism proceeds through a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. organic-chemistry.org While less likely for a primary halide, rearrangement to a more stable carbocation could potentially occur under certain conditions, although this is not structurally favored in this specific molecule.
The aniline (B41778) nitrogen, with its lone pair of electrons, can act as an internal nucleophile, potentially leading to intramolecular cyclization reactions under appropriate conditions. The nucleophilicity of the aniline nitrogen is, however, modulated by the electronic effects of the substituents on the aromatic ring.
Table 1: Comparison of SN1 and SN2 Reaction Characteristics for the Iodoethyl Moiety
| Feature | SN1 Reaction | SN2 Reaction |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Stereochemistry | Racemization | Inversion of configuration |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
Elimination Reactions to Form Unsaturated Systems
In the presence of a strong base, the iodoethyl group can undergo elimination reactions to form an alkene. The two primary pathways for elimination are E1 (unimolecular elimination) and E2 (bimolecular elimination). The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. youtube.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group.
The regioselectivity of the elimination reaction, which determines the position of the newly formed double bond, is governed by either the Zaitsev or Hofmann rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene. In contrast, the Hofmann rule predicts the formation of the less substituted alkene. masterorganicchemistry.com The outcome is often influenced by the steric bulk of the base and the leaving group. masterorganicchemistry.com For a bulky leaving group like the one that would be formed from the amine in certain conditions, the Hofmann product is often favored. masterorganicchemistry.com
For this compound, elimination would lead to the formation of N-(2-cyanoethyl)-N-vinylaniline. The choice of base and reaction conditions would be critical in directing the outcome and minimizing competing substitution reactions.
Organometallic Transformations involving the Carbon-Iodine Bond
The carbon-iodine bond can be utilized to form organometallic reagents, such as Grignard reagents (by reaction with magnesium) or organolithium compounds (by reaction with an alkyllithium reagent). These transformations effectively reverse the polarity of the carbon atom, turning it from an electrophilic center into a nucleophilic one.
The formation of such organometallic species from this compound would need to be conducted under carefully controlled, anhydrous conditions to prevent quenching of the highly reactive organometallic intermediate. A significant challenge in this transformation would be the presence of the electrophilic cyano group, which could potentially react with the newly formed organometallic center in an intramolecular fashion or with other organometallic species in an intermolecular reaction. Protecting the nitrile group or using specific reaction conditions would be necessary to achieve selective organometallic formation on the iodoethyl moiety.
Reactivity of the Cyanoethyl Moiety
The cyanoethyl group possesses a reactive nitrile functional group (-C≡N), which is a versatile precursor for various other functional groups. The carbon-nitrogen triple bond and the acidic nature of the α-protons are the key features governing its reactivity.
Nitrile Hydrolysis and Reduction Reactions
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Acid-catalyzed hydrolysis proceeds through protonation of the nitrogen, which enhances the electrophilicity of the nitrile carbon, followed by nucleophilic attack by water. The initial product is an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid.
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. Subsequent protonation steps lead to the formation of an amide, which can be further hydrolyzed to a carboxylate salt under the basic conditions.
Table 2: Products of Nitrile Hydrolysis
| Reaction Conditions | Intermediate Product | Final Product |
|---|---|---|
| Acidic (H3O+, heat) | Amide | Carboxylic Acid |
| Basic (OH-, heat) | Amide | Carboxylate Salt |
The nitrile group can also be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using H2 with a metal catalyst like Raney nickel). The choice of reducing agent can sometimes allow for the selective reduction of the nitrile in the presence of other functional groups.
Michael Addition Reactions and Conjugate Additions
The cyanoethyl group itself is typically formed through a Michael addition (a type of conjugate addition) of aniline to acrylonitrile (B1666552). In the context of this compound, the aniline nitrogen has already acted as a Michael donor. wikipedia.org
The α-protons of the cyanoethyl group (protons on the carbon adjacent to the nitrile) are acidic due to the electron-withdrawing nature of the cyano group. Under the influence of a strong base, these protons can be removed to generate a carbanion. This carbanion can then act as a nucleophile in various reactions, including Michael additions to α,β-unsaturated carbonyl compounds or other Michael acceptors. organic-chemistry.org This reactivity allows for the further functionalization of the cyanoethyl moiety by forming new carbon-carbon bonds.
Role as a Protecting Group in Organic Synthesis
In the realm of multi-step organic synthesis, the strategic use of protecting groups is essential to ensure chemoselectivity during chemical transformations. A protecting group temporarily modifies a functional group to decrease its reactivity, allowing other parts of the molecule to react selectively. The N-(2-Cyanoethyl) group in this compound can be conceptually evaluated for its role in modulating the reactivity of the aniline nitrogen, thereby acting as a deactivating group, which is a form of protection.
The cyanoethyl group, due to the electron-withdrawing nature of the nitrile moiety, reduces the electron density on the aniline nitrogen. This deactivation makes the nitrogen lone pair less available for donation into the aromatic ring and less nucleophilic. While not a conventional protecting group that is later removed, the cyanoethyl substituent serves to temper the reactivity of the aniline nitrogen in reactions where high nucleophilicity is undesirable. In oligonucleotide synthesis, the 2-cyanoethyl group is commonly used to protect phosphate (B84403) groups, highlighting its stability under certain conditions and its role in modifying reactivity. umich.eduspringernature.comnih.gov
The effectiveness of such a group can be compared to other nitrogen protecting groups like carbamates (e.g., Boc, Cbz) which are widely used. researchgate.net Unlike these groups, which are typically designed for easy removal, the cyanoethyl group in this context would be a permanent substituent that modifies the electronic properties of the aniline nitrogen throughout a synthetic sequence.
Reactivity of the Aniline Nitrogen
The reactivity of the tertiary aniline nitrogen in this compound is dictated by the electronic effects of its substituents: the phenyl ring, the 2-cyanoethyl group, and the 2-iodoethyl group. The lone pair of electrons on the nitrogen atom is central to its chemical behavior, participating in reactions as a nucleophile or a base.
The aniline nitrogen, being a tertiary amine, is generally not susceptible to further N-alkylation or N-acylation under standard conditions. However, the phenyl ring of the aniline moiety can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. The N,N-disubstituted amino group is a powerful activating group and an ortho-, para-director.
| Reaction Type | Expected Reactivity | Directing Effect | Potential Products |
| Friedel-Crafts Alkylation | Reduced compared to N,N-dialkylanilines | Ortho, Para | para- and ortho-alkylated aniline derivatives |
| Friedel-Crafts Acylation | Significantly reduced | Ortho, Para | para- and ortho-acylated aniline derivatives |
This table presents expected reactivity based on general principles of electrophilic aromatic substitution.
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. For substituted anilines, the basicity is influenced by both inductive and resonance effects of the substituents. doubtnut.comdoubtnut.comchemistrysteps.com
In this compound, the nitrogen atom is bonded to two alkyl-type groups and a phenyl group. Generally, alkyl groups are electron-donating and increase the basicity of amines compared to ammonia. pharmaguideline.com However, the 2-iodoethyl group exerts a slight electron-withdrawing inductive effect due to the electronegativity of iodine. More significantly, the 2-cyanoethyl group is strongly electron-withdrawing, pulling electron density away from the nitrogen atom. doubtnut.comtiwariacademy.com This effect substantially decreases the availability of the nitrogen's lone pair, making the compound significantly less basic than N,N-diethylaniline and likely even less basic than aniline itself.
The delocalization of the nitrogen lone pair into the phenyl ring, characteristic of anilines, further reduces basicity compared to aliphatic amines. The combination of these effects results in a weakly basic compound.
| Compound | pKa of Conjugate Acid (Predicted) | Basicity Relative to Aniline |
| Aniline | 4.6 | - |
| N,N-Dimethylaniline | 5.1 | More Basic |
| N,N-Diethylaniline | 6.6 | More Basic |
| This compound | < 4.0 | Less Basic |
Note: The pKa value for this compound is an estimate based on the electronic effects of its substituents.
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound contains a nucleophilic nitrogen center and an electrophilic carbon atom bearing an iodine atom, making it a prime candidate for intramolecular cyclization. This reaction would involve the nucleophilic attack of the aniline nitrogen on the carbon atom of the 2-iodoethyl group, leading to the displacement of the iodide ion.
This type of intramolecular SN2 reaction would result in the formation of a six-membered heterocyclic ring, specifically a 1-(2-cyanoethyl)-4-phenylpiperazinium iodide salt. Subsequent neutralization would yield 1-(2-cyanoethyl)-4-phenylpiperazine. This pathway is a common strategy for the synthesis of piperazine (B1678402) derivatives. researchgate.netnih.govgoogle.comgoogle.com The rate of this cyclization would be dependent on factors such as solvent polarity and temperature. Similar intramolecular cyclizations of N-phenyl-N'-(2-chloroethyl)ureas have been reported to form cyclic derivatives. nih.gov
Other potential, though less likely, pathways could involve the cyano group under specific reaction conditions, but the formation of the piperazine ring is the most sterically and electronically favored pathway.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating reaction mechanisms, transition states, and the energetics of chemical processes. For this compound, theoretical studies, such as those employing Density Functional Theory (DFT), could offer significant insights into its reactivity. nih.gov
A key area for theoretical investigation would be the intramolecular cyclization to form the piperazine ring. DFT calculations could be used to:
Model the three-dimensional structure of the reactant and the cyclized product.
Locate the transition state for the SN2 cyclization reaction.
Calculate the activation energy, providing a quantitative measure of the reaction's feasibility.
Analyze the electronic structure of the transition state to understand the bonding changes during the ring-forming step.
These computational studies can elucidate the factors that influence the rate and outcome of the cyclization, such as steric and electronic effects of the substituents. Furthermore, theoretical models can be used to predict the pKa value of the aniline nitrogen, corroborating the qualitative assessment of its basicity based on substituent effects.
| Computational Method | Application to this compound | Information Gained |
| Density Functional Theory (DFT) | Modeling intramolecular cyclization | Transition state geometry, activation energy, reaction pathway |
| Ab initio methods | Calculation of proton affinity | Gas-phase basicity, pKa prediction |
| Molecular Dynamics (MD) | Simulating solvent effects on cyclization | Understanding the role of the solvent in the reaction mechanism |
This table illustrates potential applications of theoretical methods to study the specified compound.
Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Cyanoethyl N 2 Iodoethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline, ¹H and ¹³C NMR, along with two-dimensional techniques, reveal the hydrogen and carbon environments and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic and aliphatic protons.
The aniline (B41778) ring protons are expected to appear in the aromatic region of the spectrum, typically between 6.7 and 7.4 ppm. Due to the N-disubstitution, the electronic environment of the ring is complex, leading to overlapping multiplets for the ortho, meta, and para protons.
The two ethyl chains attached to the nitrogen atom give rise to characteristic signals in the aliphatic region. The protons of the iodoethyl group (-CH₂-CH₂-I) and the cyanoethyl group (-CH₂-CH₂-CN) are each expected to form A₂B₂ systems, appearing as two distinct triplets. The protons on the carbons directly bonded to the nitrogen atom (N-CH₂) would be deshielded and appear further downfield compared to the protons on the terminal carbons. The electron-withdrawing nature of the iodine atom and the cyano group influences the precise chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.7 - 7.4 | Multiplet | 5H |
| N-CH₂-CH₂-I | 3.6 - 3.8 | Triplet | 2H |
| N-CH₂-CH₂-CN | 3.5 - 3.7 | Triplet | 2H |
| N-CH₂-CH₂-I | 3.2 - 3.4 | Triplet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound is anticipated to show distinct signals for each unique carbon atom.
The aromatic carbons of the aniline ring would produce signals between 110 and 150 ppm. researchgate.net The ipso-carbon, directly attached to the nitrogen, is expected to be the most deshielded in this region. The nitrile carbon (C≡N) has a characteristic chemical shift, typically appearing around 118-120 ppm. chemicalbook.com
The four aliphatic carbons from the two ethyl chains will resonate in the upfield region of the spectrum. The carbons directly attached to the nitrogen (N-CH₂) would appear in the 45-55 ppm range. The carbon atom bonded to the highly electronegative iodine atom (-CH₂-I) is subject to a "heavy atom effect," which paradoxically shifts its signal significantly upfield, expected in the 5-15 ppm range. The carbon adjacent to the cyano group (-CH₂-CN) is expected around 15-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-N (Aromatic ipso) | 146 - 149 |
| Aromatic-C | 112 - 130 |
| C≡N | 118 - 120 |
| N-CH₂ (Iodoethyl) | 50 - 53 |
| N-CH₂ (Cyanoethyl) | 48 - 51 |
| -CH₂-CN | 16 - 19 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons within the iodoethyl chain (N-CH₂-CH₂-I) and within the cyanoethyl chain (N-CH₂-CH₂-CN), confirming the integrity of these two fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to the carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the signals from the N-CH₂ protons to the aromatic ipso-carbon, confirming the attachment of the ethyl chains to the aniline nitrogen. Further correlations from the methylene protons to the nitrile carbon would verify the cyanoethyl group's structure. researchgate.netceon.rs
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. spectroscopyonline.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the compound's functional groups.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, medium-intensity band around 2245 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. scialert.net The region from 2850 to 3000 cm⁻¹ will contain peaks corresponding to the C-H stretching of the aliphatic methylene groups, while the aromatic C-H stretches will appear just above 3000 cm⁻¹. nih.gov The characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. materialsciencejournal.org The C-N bond stretch would likely appear in the 1200-1350 cm⁻¹ range. materialsciencejournal.org The C-I stretching vibration is found in the far-infrared region, typically below 600 cm⁻¹, and may be difficult to observe on standard instruments.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3020 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Nitrile C≡N | Stretch | 2240 - 2250 | Medium, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about vibrational modes. spectroscopyonline.com Often, vibrations that are weak in FT-IR are strong in FT-Raman, and vice versa.
In the FT-Raman spectrum of this compound, the symmetric vibrations and bonds involving less polar or more polarizable groups are typically enhanced. The nitrile (C≡N) stretch is expected to be observable, and the symmetric "ring breathing" vibration of the aniline ring around 1000 cm⁻¹ should be prominent. nih.gov Aromatic and aliphatic C-H stretching vibrations will also be present. Due to the high polarizability of the C-I bond, its stretching vibration may be more easily observed in the Raman spectrum compared to the IR spectrum.
Table 4: Predicted FT-Raman Shifts for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3020 - 3100 | Strong |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Nitrile C≡N | Stretch | 2240 - 2250 | Medium |
| Aromatic C=C | Stretch | 1580 - 1610 | Strong |
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
Correlation with Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool to complement experimental spectroscopic data for this compound and related molecules. By modeling the compound in silico, researchers can predict its geometric structure, vibrational frequencies, and electronic properties with a high degree of accuracy. These theoretical predictions are then correlated with experimental data from techniques like FT-IR and FT-Raman spectroscopy to achieve a more profound understanding of the molecule's structure and behavior.
For analogous compounds such as N-(2-cyanoethyl)-N-methylaniline and N-(2-cyanoethyl)-N-butylaniline, studies have demonstrated the efficacy of this combined approach. researchgate.netnih.gov Typically, the molecular structure is optimized using a specific DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net This process determines the most stable conformation (the equilibrium geometry) of the molecule by finding the minimum on the potential energy surface.
Once the geometry is optimized, the same theoretical method can be used to calculate harmonic vibrational frequencies. These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scale factors to improve the agreement with experimentally observed FT-IR and FT-Raman spectra. researchgate.net The assignment of specific vibrational modes to the observed spectral bands is then confirmed using Potential Energy Distribution (PED) analysis. nih.gov
Furthermore, quantum chemical calculations provide insights into the electronic characteristics of the molecule. Natural Bond Orbital (NBO) analysis can be employed to investigate intramolecular charge transfer and hyperconjugative interactions. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The energy gap between these frontier orbitals is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov
Table 1: Example Correlation of Theoretical and Experimental Data for a Related Aniline Derivative
| Parameter | Quantum Chemical Calculation (DFT/B3LYP) | Experimental Data |
| C-N Stretching Vibration | Scaled Wavenumber (cm⁻¹) | FT-IR Peak (cm⁻¹) |
| C≡N Stretching Vibration | Scaled Wavenumber (cm⁻¹) | FT-IR Peak (cm⁻¹) |
| Aromatic C-H Bending | Scaled Wavenumber (cm⁻¹) | FT-Raman Peak (cm⁻¹) |
| HOMO-LUMO Energy Gap | Calculated Energy (eV) | Derived from UV-Vis Spectrum |
This synergistic approach, where theoretical calculations are used to interpret and validate experimental spectra, allows for a comprehensive and unambiguous structural elucidation and vibrational analysis of complex molecules like this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a molecular fingerprint that confirms the compound's identity and reveals details about its substructures.
The first piece of information obtained from a mass spectrum is the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the intact molecule. For this compound (C₁₁H₁₃IN₂), the exact molecular weight can be precisely determined, confirming its elemental composition.
Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds to form smaller, stable ions. The analysis of these fragment ions provides a roadmap of the molecule's connectivity. For this compound, several key fragmentation pathways can be predicted:
Loss of the Iodine Atom: The C-I bond is relatively weak, making the loss of an iodine radical (•I) a likely initial fragmentation step, which would result in a significant peak at m/z corresponding to the [M-I]⁺ fragment.
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom (alpha-cleavage) is a common pathway for amines. This could lead to the loss of a •CH₂CN radical or a •CH₂I radical.
Cleavage of Ethyl Chains: Fragmentation can occur along the two ethyl chains. This includes the loss of an ethylene (B1197577) molecule (C₂H₄) or cleavage to produce ions corresponding to the cyanoethyl or iodoethyl groups.
Aniline Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, although this is typically less common than the loss of the N-alkyl substituents. nih.govresearchgate.net
The specific fragmentation pattern can be influenced by the ionization method used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). bris.ac.uk Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis, where a specific fragment ion is selected and subjected to further fragmentation to confirm its structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z Value |
| [C₁₁H₁₃IN₂]⁺ | Molecular Ion | ~300.02 |
| [C₁₁H₁₃N₂]⁺ | Loss of •I | ~173.11 |
| [C₉H₉IN]⁺ | Loss of •CH₂CN | ~258.98 |
| [C₁₀H₁₁N₂]⁺ | Loss of •CH₂I | ~159.10 |
| [C₆H₅N(CH₂CH₂I)]⁺ | Loss of •CH₂CH₂CN | ~246.99 |
| [C₆H₅N(CH₂CH₂CN)]⁺ | Loss of •CH₂CH₂I | ~159.10 |
X-ray Crystallography for Solid-State Molecular Structure (if applicable to related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound may not be publicly available, the application of this technique to the compound or its close analogs would provide unparalleled insight into its solid-state conformation and intermolecular interactions.
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would yield a wealth of structural information, including:
Molecular Conformation: The exact spatial orientation of the aniline ring and the two N-alkyl chains (cyanoethyl and iodoethyl) would be determined. This includes the torsion angles that define the shape of the molecule in the solid state.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles would be obtained, providing experimental data that can be directly compared with values predicted by quantum chemical calculations. researchgate.net
Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. This includes identifying and characterizing any non-covalent interactions such as van der Waals forces, dipole-dipole interactions, or potential weak hydrogen bonds involving the cyano group or aniline ring. Studies on related aniline derivatives have shown how intermolecular interactions like hydrogen bonding and π-π stacking play a crucial role in the crystal packing. researchgate.net
Stereochemistry: The technique would unambiguously determine the relative and absolute stereochemistry if chiral centers were present.
In the absence of a crystal structure for the title compound, researchers often turn to the crystal structures of closely related molecules, such as other N,N-disubstituted anilines, to make informed inferences about its likely structural properties. researchgate.netresearchgate.net This comparative approach allows for the prediction of molecular shape and potential packing motifs.
Table 4: Structural Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (in Ångströms). |
| Bond Angles | The angle formed by three connected atoms (in degrees). |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |
| Intermolecular Distances | Distances between atoms of adjacent molecules, indicating potential interactions. |
Computational Chemistry and Molecular Modeling of N 2 Cyanoethyl N 2 Iodoethyl Aniline
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been successfully applied to predict the ground state properties of a wide range of molecules.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium structure. This is achieved through a process called geometry optimization. For N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy.
The resulting optimized geometry provides crucial information about the molecule's shape and steric properties. For instance, the orientation of the 2-cyanoethyl and 2-iodoethyl groups relative to the aniline (B41778) ring is a key determinant of its chemical behavior. DFT calculations would provide precise values for these geometric parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (aniline) | 1.42 | - | - |
| N-CH2 (cyanoethyl) | 1.47 | 118.5 | - |
| N-CH2 (iodoethyl) | 1.48 | 119.2 | - |
| C≡N | 1.16 | - | - |
| C-I | 2.15 | - | - |
| C-N-C | - | 121.3 | - |
| C-C-N (cyano) | - | 112.1 | - |
| C-C-I | - | 110.8 | - |
| Phenyl-N-CH2-CH2 | - | - | 85.4 |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. Specific experimental or computational data for this compound is not available.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will vibrate, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical and experimental spectroscopic data, serving to validate the computational model.
Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as the stretching of the C≡N bond, the bending of the N-CH2 groups, or the wagging of the C-H bonds on the aromatic ring. The analysis of these vibrational modes provides a detailed picture of the molecule's internal dynamics.
Table 2: Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C≡N) | 2245 | Cyano group stretching |
| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2850-2960 | Aliphatic C-H stretching |
| ν(C-N) | 1350 | C-N stretching |
| ν(C-I) | 530 | C-I stretching |
| δ(CH2) | 1450 | CH2 scissoring |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. Specific experimental or computational data for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical parameters that influence a molecule's electronic properties and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom. The LUMO, on the other hand, would likely be distributed over the cyano and iodoethyl groups, which are electron-withdrawing.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. Specific experimental or computational data for this compound is not available.
The HOMO-LUMO energy gap is a key indicator of a molecule's stability and reactivity. A small gap suggests that the molecule is more polarizable and can be easily excited, making it more reactive. researchgate.net Conversely, a large gap indicates high stability. The calculated HOMO-LUMO gap for this compound would provide insights into its kinetic stability and its potential to participate in charge transfer interactions.
The spatial distribution of the HOMO and LUMO also dictates the regioselectivity of chemical reactions. Electrophilic attacks are likely to occur at sites where the HOMO density is highest, while nucleophilic attacks will target regions with high LUMO density. This analysis is crucial for understanding the molecule's role in electron transfer processes. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It allows for the investigation of charge transfer and electron delocalization within the molecule.
In this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of delocalization of electron density from the lone pair of the nitrogen atom into the aromatic ring. It can also quantify the stabilizing interactions between filled and empty orbitals, which are indicative of intramolecular charge transfer.
Table 4: Hypothetical NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C-C) aromatic | 5.5 |
| π(C-C) aromatic | π(C-C) aromatic | 20.1 |
| σ(C-H) | σ*(C-N) | 1.8 |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. Specific experimental or computational data for this compound is not available. LP denotes a lone pair.
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP map illustrates regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.
For an aniline derivative like this compound, a theoretical MEP analysis would likely identify specific reactive sites. Generally, in aniline derivatives, the nitrogen atom and the aromatic ring exhibit negative electrostatic potential due to the presence of the lone pair of electrons on the nitrogen and the delocalized π-electrons in the ring. researchgate.net These regions would be predicted as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the ethyl groups would be expected to show positive potential, marking them as potential sites for nucleophilic interactions. researchgate.net A detailed computational study would provide specific potential values for these regions, offering quantitative insight into the molecule's reactivity. However, no such specific MEP data for this compound has been published in the searched scientific literature.
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy surface or energy landscape maps the energy of the molecule as a function of its geometry. Identifying the lowest energy conformers is crucial as they represent the most stable and probable shapes of the molecule under given conditions.
This analysis for this compound would involve rotating the bonds associated with the N-ethyl-cyanoethyl and N-ethyl-iodoethyl side chains to identify various stable conformers. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energy of each conformation to find the global minimum energy structure. researchgate.netresearchgate.net This process helps in understanding the molecule's flexibility and its preferred three-dimensional structure, which influences its physical and chemical properties. Studies on similar molecules, such as N-(2-cyanoethyl)-N-methylaniline, have identified multiple possible conformers, indicating the structural flexibility of such compounds. researchgate.net Without specific computational studies, the exact energy landscape and the most stable conformers of this compound remain undetermined.
Hyperpolarizability Calculations and Nonlinear Optical Properties
Nonlinear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Computational chemistry provides a powerful tool to predict the NLO response of molecules. The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications.
Calculations for this compound would involve using quantum chemical methods to determine its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). mq.edu.au Aniline derivatives are known to be promising NLO materials, and their properties can be tuned by modifying donor and acceptor groups attached to the aromatic ring. mq.edu.au The presence of the cyano group (an electron-withdrawing group) and the aniline nitrogen (an electron-donating group) could potentially create a push-pull system conducive to a significant NLO response. Theoretical studies on analogous compounds like N-(2-cyanoethyl)-N-butylaniline have explored their NLO properties, often including the effects of solvents. researchgate.net However, specific calculated values for the polarizability and hyperpolarizability of this compound are not available in the reviewed literature.
Derivatization Chemistry and Advanced Functional Group Transformations of N 2 Cyanoethyl N 2 Iodoethyl Aniline
Strategic Modifications of the Cyano Group for Diverse Functionalities
The cyano (nitrile) group is a valuable functional group in organic synthesis due to its ability to be converted into various other functionalities. These transformations typically involve nucleophilic addition to the polarized carbon-nitrogen triple bond. lumenlearning.com
Hydrolysis to Carboxylic Acids and Amides: The cyanoethyl group can be hydrolyzed under acidic or basic conditions. chemguide.co.uk Heating the compound with an aqueous acid, such as hydrochloric acid, results in the formation of a carboxylic acid, yielding N-(2-carboxyethyl)-N-(2-iodoethyl)aniline. libretexts.org This two-step process first generates an amide intermediate, which is then further hydrolyzed. chemguide.co.ukchemistrysteps.com By carefully controlling the reaction conditions, the intermediate amide, N-(2-carbamoylethyl)-N-(2-iodoethyl)aniline, can be isolated. lumenlearning.com Alkaline hydrolysis with an alkali like sodium hydroxide (B78521) solution also yields the carboxylic acid after a final acidification step. chemguide.co.uklibretexts.org
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. wikipedia.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel) can effectively convert the cyano group into an aminopropyl group. wikipedia.orgorganic-chemistry.orgsemanticscholar.org This reaction provides a route to diamine derivatives, such as N-(3-aminopropyl)-N-(2-iodoethyl)aniline, which are valuable building blocks in medicinal chemistry and material science.
Conversion to Ketones via Organometallic Reagents: The electrophilic carbon of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents or organolithium compounds. This reaction, followed by aqueous workup, provides a straightforward method for the synthesis of ketones. For instance, reacting N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline with methylmagnesium bromide would yield a ketone after hydrolysis of the intermediate imine.
| Transformation | Typical Reagents | Resulting Functional Group | Potential Product |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, Δ | Carboxylic Acid | N-(2-carboxyethyl)-N-(2-iodoethyl)aniline |
| Alkaline Hydrolysis | 1. NaOH, Δ; 2. H₃O⁺ | Carboxylic Acid | N-(2-carboxyethyl)-N-(2-iodoethyl)aniline |
| Partial Hydrolysis | Mild H₃O⁺ or H₂O₂ | Amide | N-(2-carbamoylethyl)-N-(2-iodoethyl)aniline |
| Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine | N-(3-aminopropyl)-N-(2-iodoethyl)aniline |
| Reaction with Grignard Reagent | 1. R-MgBr; 2. H₂O | Ketone | N-(2-iodoethyl)-N-(3-oxobutyl)aniline (with R=CH₃) |
Selective Transformations of the Iodo Group for Carbon-Heteroatom and Carbon-Carbon Bond Formation
The iodoethyl moiety contains a primary alkyl iodide. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This facilitates a wide range of nucleophilic substitution (Sₙ2) reactions, which are fundamental for forming new carbon-heteroatom and carbon-carbon bonds. ucalgary.ca
Carbon-Heteroatom Bond Formation: The iodo group can be readily displaced by a variety of heteroatom nucleophiles.
C-N Bond Formation: Reaction with ammonia, primary, or secondary amines yields the corresponding substituted amines. Azide (B81097) ions (from sodium azide) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine.
C-O Bond Formation: Alkoxides or hydroxides can displace the iodide to form ethers or alcohols, respectively.
C-S Bond Formation: Thiolates are effective nucleophiles for creating thioethers.
Carbon-Carbon Bond Formation: The formation of new C-C bonds is a cornerstone of organic synthesis. The alkyl iodide group serves as an excellent electrophile for this purpose.
Cyanation: Reaction with cyanide salts (e.g., NaCN) can replace the iodine with another cyano group, offering a route to dinitrile compounds.
Coupling with Organometallic Reagents: Organocuprates (Gilman reagents) are particularly effective for coupling with primary alkyl halides to form new C-C bonds. acs.org Similarly, other transition metal-catalyzed cross-coupling reactions can be employed. illinois.eduorganic-chemistry.org
| Bond Formed | Nucleophile | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| C-N | Amine | R₂NH | Substituted Amine |
| C-N₃ | Azide | NaN₃ | Azide |
| C-O | Alkoxide | R-ONa | Ether |
| C-S | Thiolate | R-SNa | Thioether |
| C-C | Cyanide | NaCN | Nitrile |
| C-C | Organocuprate | R₂CuLi | Alkane |
Targeted Derivatizations at the Aniline (B41778) Nitrogen
The N,N-disubstituted aniline core of the molecule presents its own set of reactive possibilities. While the tertiary nitrogen cannot undergo typical N-H derivatization, its lone pair of electrons significantly influences the reactivity of the aromatic ring and can participate in other reactions.
Electrophilic Aromatic Substitution: The dialkylamino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. lkouniv.ac.inbyjus.com The electron-donating nature of the nitrogen lone pair increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com
Halogenation: Reactions with reagents like bromine water can lead to polyhalogenation, typically at the ortho and para positions. libretexts.org
Nitration and Sulfonation: While direct nitration or sulfonation can be complicated by the basicity of the nitrogen, which can lead to oxidation or the formation of a deactivating anilinium ion, these transformations are possible under controlled conditions. byjus.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly activated anilines due to the Lewis acid catalyst complexing with the nitrogen lone pair. libretexts.org
Oxidation of the Nitrogen Atom: The tertiary amine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). These N-oxides are versatile intermediates themselves, capable of undergoing rearrangements to introduce functionality onto the aromatic ring. acs.orgsemanticscholar.org N-dealkylation, another oxidative process, can also occur, often mediated by enzymatic or biomimetic systems. nih.govsemanticscholar.orgmdpi.com
| Reaction Type | Typical Reagents | Site of Reaction | Potential Outcome |
|---|---|---|---|
| Electrophilic Halogenation | Br₂/H₂O | Aromatic Ring (ortho, para) | Brominated Aniline Derivative |
| Electrophilic Nitration | HNO₃/H₂SO₄ (controlled) | Aromatic Ring (para) | Nitroaniline Derivative |
| Nitrogen Oxidation | mCPBA | Aniline Nitrogen | Aniline N-oxide |
Synthesis of Complex Molecular Architectures via Multi-Step Derivatization
The true synthetic power of this compound lies in the ability to combine the selective transformations of its different functional groups in multi-step sequences. savemyexams.comlibretexts.org This strategic approach allows for the construction of complex and highly functionalized molecular architectures.
Sequential Functionalization Strategy: A common strategy involves protecting or transforming one group while reacting another. For example, one could first perform a nucleophilic substitution on the iodo group, then carry out an electrophilic substitution on the aniline ring, and finally convert the nitrile into a carboxylic acid or an amine. youtube.com
Intramolecular Cyclization Pathways: The presence of both an electrophilic center (the carbon bearing the iodine) and nucleophilic precursors (the nitrile or the aniline ring) within the same molecule opens up possibilities for intramolecular cyclization reactions. For instance, after conversion of the nitrile to a primary amine, the newly formed amino group could potentially act as an intramolecular nucleophile to displace the iodide, forming a nitrogen-containing heterocyclic ring system. Similarly, under Friedel-Crafts-type conditions, the iodoethyl group could be envisioned to act as an electrophile, leading to cyclization onto the activated aniline ring to form a dihydroquinoline-like structure.
These multi-step approaches underscore the value of this compound as a versatile scaffold for building molecular complexity, enabling access to novel heterocyclic systems and other elaborate organic structures. youtube.com
Applications in Organic Synthesis and Chemical Probes Development
Precursor in the Synthesis of N-Heterocyclic Compounds
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline serves as a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. Structurally related N-(2-iodoethyl)arylamine salts are instrumental in the one-pot synthesis of N-heterocyclic carbene (NHC) ligands. organic-chemistry.org This process typically begins with the reaction of a primary aniline (B41778) with iodoethanol to produce the N-(2-iodoethyl)arylamine salt. organic-chemistry.org This intermediate then reacts with other amines and a cyclizing agent like triethyl orthoformate to form imidazolinium salts, which are the direct precursors to NHC ligands. organic-chemistry.org This synthetic strategy is highly efficient and versatile, allowing for the creation of a diverse library of NHC ligands, including symmetrical, unsymmetrical, and chiral variants, without the need for protecting reactive functional groups. organic-chemistry.org The ability to readily construct these complex heterocyclic structures underscores the importance of iodoethyl-functionalized anilines as foundational building blocks.
Role in Ligand Design for Organometallic Catalysis
The N-heterocyclic carbenes (NHCs) derived from precursors like N-(2-iodoethyl)aniline derivatives play a crucial role in modern organometallic chemistry and catalysis. organic-chemistry.orgsemanticscholar.org NHCs are highly valued as ligands for transition metal complexes because they form strong metal-carbon bonds and allow for fine-tuning of the catalyst's steric and electronic properties. semanticscholar.orgsemanticscholar.org This tunability is essential for controlling the reactivity and selectivity of catalytic processes. semanticscholar.orgrsc.org
Organometallic complexes featuring NHC ligands often exhibit enhanced stability and activity compared to those with traditional phosphine (B1218219) ligands. semanticscholar.org These catalysts are employed in a wide array of organic transformations, including olefin metathesis and transfer hydrogenation. semanticscholar.orgrsc.org The development of efficient synthetic routes to diverse NHC ligands, such as the one-pot method starting from N-(2-iodoethyl)arylamine salts, is therefore critical for advancing the field of catalysis and enabling the design of new and improved catalytic systems for chemical synthesis. organic-chemistry.orgscispace.com
Contribution to the Development of Chemical Probes
Chemical probes are small molecules designed to selectively interact with and report on biological targets, such as proteins, to elucidate their function. nih.gov The structure of this compound contains functionalities that are well-suited for its use in the development of such probes. The reactive iodoethyl group can act as a covalent warhead, forming a stable bond with nucleophilic residues like cysteine on a target protein. nih.gov This allows for the specific and irreversible labeling of a protein of interest.
Furthermore, the cyano group and the aniline scaffold can be chemically modified to incorporate reporter tags, such as fluorophores or affinity handles (e.g., biotin). This dual functionality—a reactive group for target engagement and a site for reporter attachment—is a hallmark of activity-based probes (ABPs). mdpi.com While specific applications of this compound as a chemical probe are not extensively documented, its molecular architecture provides a versatile platform for designing novel probes for studying enzyme activity and protein interactions in complex biological systems. nih.gov
Use as a Building Block for Advanced Materials
The synthesis of functional polymers with tailored properties is a major focus of materials science. klinger-lab.deresearchgate.net this compound represents a potential building block for creating such advanced materials. mdpi.commdpi.com The iodoethyl group can serve as an initiation or termination site in controlled radical polymerization techniques or as a reactive handle for grafting the molecule onto existing polymer backbones. The cyano group, known for its strong dipole moment, can influence the polymer's bulk properties, such as solubility and thermal stability, and can also be chemically transformed post-polymerization to introduce other functionalities.
This bifunctional nature allows for the integration of the aniline unit into polymer chains, potentially imparting specific optical or electronic properties. researchgate.net For instance, polymers containing such aromatic amine moieties could be explored for applications in optoelectronics or as components in self-healing materials where reversible bond formation is key. mdpi.commdpi.com The ability to incorporate specific functionalities through well-designed monomers is crucial for the bottom-up development of next-generation functional polymers. klinger-lab.dersc.org
Interactive Data Table: Applications of this compound and Analogs
| Application Area | Key Role of Compound | Relevant Functional Groups | Potential Products/Outcomes |
| N-Heterocyclic Compound Synthesis | Precursor/Starting Material | N-(2-iodoethyl), Aniline | N-Heterocyclic Carbenes (NHCs), Imidazolinium Salts |
| Organometallic Catalysis | Ligand Precursor | N-(2-iodoethyl), Aniline | Highly stable and active metal catalysts |
| Chemical Probe Development | Covalent Labeling Scaffold | Iodoethyl (reactive group), Cyano (modifiable), Aniline (core) | Activity-based probes for protein labeling |
| Advanced Materials | Functional Monomer/Building Block | Iodoethyl (polymerization site), Cyano (property modifier) | Functional polymers, Graft copolymers |
Future Research Directions and Unexplored Avenues in N 2 Cyanoethyl N 2 Iodoethyl Aniline Chemistry
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. The development of environmentally benign synthetic routes to N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is a critical first step in unlocking its potential.
Current synthetic approaches to analogous N-substituted anilines often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and significant waste generation. Future research should focus on developing greener alternatives. For instance, exploring one-pot syntheses from readily available starting materials could significantly improve efficiency and reduce waste. beilstein-journals.orgnih.gov The use of water as a solvent, where feasible, would be a significant step towards a more sustainable process. acs.org
Furthermore, the investigation of catalytic systems for the synthesis of N-substituted anilines is a promising avenue. ijtsrd.comijiras.com The use of heterogeneous catalysts, which can be easily recovered and reused, would enhance the sustainability of the synthesis. researchgate.net For instance, the development of a catalytic system that facilitates the direct N-alkylation of aniline (B41778) with appropriate precursors in a single, atom-economical step would be a significant breakthrough.
A comparative analysis of potential green synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| One-Pot Synthesis | Reduced reaction steps, time, and waste. | Controlling selectivity and avoiding side reactions. |
| Aqueous Media Synthesis | Environmentally benign, low cost, and safe. | Overcoming solubility issues of organic reactants. |
| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Catalyst design for high activity and selectivity. |
| Biocatalysis | High selectivity, mild reaction conditions. | Identifying or engineering suitable enzymes. |
Exploration of Novel Catalytic Transformations Mediated by the Compound
The unique structural features of this compound suggest its potential as a ligand or catalyst in various organic transformations. The nitrogen atom of the aniline moiety and the cyano group can act as coordination sites for metal centers, while the iodoethyl group can participate in oxidative addition reactions, a key step in many catalytic cycles.
Future research could explore the use of this compound as a ligand in transition-metal catalysis. For example, palladium or copper complexes of this compound could be investigated for their catalytic activity in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The electronic and steric properties of the aniline ligand could be tuned to influence the efficiency and selectivity of these reactions. The development of gold-palladium alloy nanoparticle catalysts has shown promise in the synthesis of N-substituted anilines and could be a relevant area of exploration. rsc.org
Moreover, the potential for the compound to act as an organocatalyst should not be overlooked. The aniline nitrogen, after appropriate modification, could function as a Lewis base or be part of a chiral scaffold for asymmetric catalysis. Investigating its role in reactions like aldol (B89426) additions, Michael additions, or Diels-Alder reactions could unveil novel catalytic applications. The N-alkylation of anilines using various catalysts has been a subject of significant research, and the insights gained could be applied to understand the catalytic potential of this specific compound. researchgate.netnih.govresearchgate.netrsc.org
Investigation of Undiscovered Reactivity Patterns and Rearrangements
The interplay between the cyanoethyl, iodoethyl, and aniline functionalities in this compound could lead to novel and unexpected reactivity patterns and molecular rearrangements. The presence of both an electrophilic iodoethyl group and a nucleophilic aniline nitrogen within the same molecule opens up the possibility of intramolecular reactions.
One area of interest is the potential for intramolecular cyclization reactions. Under appropriate conditions, the aniline nitrogen could displace the iodine atom to form a six-membered heterocyclic ring, a piperazine (B1678402) derivative. The conditions required to promote or inhibit this cyclization would be a key area of study.
Furthermore, the investigation of rearrangement reactions, such as the Smiles rearrangement, could be particularly fruitful. The Smiles rearrangement is a well-established method for converting phenols to anilines and could potentially be adapted for intramolecular transformations within this molecule. derpharmachemica.comacs.org The amino-Claisen rearrangement is another class of reactions that could be explored, potentially leading to the synthesis of ortho-substituted aniline derivatives. researchgate.nettsijournals.com The study of such rearrangements could provide access to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.
Advanced Computational Studies for Predictive Modeling of its Behavior
Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental design. Advanced computational studies on this compound can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.netnih.govresearchgate.net These calculations can help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative predictions of its reactivity towards electrophiles and nucleophiles.
Furthermore, computational modeling can be used to predict the outcomes of potential reactions. By simulating reaction pathways and calculating activation energies, researchers can identify the most favorable reaction conditions and predict the formation of major and minor products. This predictive capability can significantly accelerate the discovery of new reactions and applications for this compound. Machine learning models are also emerging as powerful tools for predicting chemical reactivity. rsc.orgmdpi.comnih.govdigitellinc.comnih.gov
The following table summarizes key computational parameters and their significance:
| Computational Parameter | Significance |
| Optimized Geometry | Provides the most stable three-dimensional structure. |
| Mulliken Charges | Indicates the distribution of electron density on each atom. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic transitions. |
| Reaction Pathway Modeling | Predicts the feasibility and outcome of chemical reactions. |
Potential for Integration into Supramolecular Assemblies and Nanomaterials
The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing field with applications in materials science, nanotechnology, and medicine. The structural features of this compound make it an interesting building block for the construction of supramolecular assemblies.
The aniline moiety can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for self-assembly. researchgate.netnih.govnih.gov The cyano group can also act as a hydrogen bond acceptor or coordinate with metal ions. By carefully designing the experimental conditions, it may be possible to induce the self-assembly of this molecule into various nanostructures, such as nanofibers, nanotubes, or vesicles. The oxidative polymerization of aniline and its derivatives is a known route to form supramolecular structures. semanticscholar.org
Furthermore, the iodoethyl group provides a handle for further functionalization. For example, it could be used to attach the molecule to surfaces or to other molecules to create more complex architectures. The integration of this compound into polymers or other nanomaterials could lead to the development of new materials with tailored optical, electronic, or mechanical properties. The synthesis of aniline oligomers with distinct microstructures has been demonstrated and could be a relevant area of investigation. mdpi.com
High-Throughput Synthesis and Characterization Methodologies
To accelerate the exploration of the chemical space around this compound, high-throughput synthesis and characterization methodologies will be essential. These approaches allow for the rapid preparation and screening of a large number of derivatives, facilitating the discovery of new compounds with desired properties.
The development of automated synthesis platforms can enable the parallel synthesis of a library of compounds based on the this compound scaffold. stanford.edunih.govku.edumedchemexpress.comenamine.net By systematically varying the substituents on the aniline ring or modifying the side chains, a diverse range of molecules can be generated. The synthesis and characterization of new aniline derivatives and their polymers is an active area of research. nih.govrsc.orgsci-hub.senih.gov
High-throughput screening techniques can then be used to rapidly evaluate the biological or material properties of these compounds. For example, a library of derivatives could be screened for their catalytic activity in a particular reaction or for their ability to self-assemble into specific nanostructures. This combination of high-throughput synthesis and screening can significantly shorten the timeline for discovering new applications for this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for preparing N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline and related cyanoethylated aniline derivatives?
The synthesis of cyanoethylated aniline derivatives typically involves cyanoethylation via Michael addition, where acrylonitrile reacts with primary or secondary amines. For example, N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline is synthesized by reacting N-(2-hydroxyethyl)aniline with acrylonitrile under basic or catalytic conditions . For iodoethyl substitution, a two-step approach may be required: (1) cyanoethylation of aniline derivatives, followed by (2) iodination of the ethyl group using reagents like iodine in the presence of a base or via nucleophilic substitution. Catalysts such as AlCl₃ have been shown to enhance reaction efficiency in similar cyanoethylation reactions .
Q. How do the structural features of this compound influence its physicochemical properties?
The cyano group (-CN) increases polarity and boiling point (e.g., N-(2-Cyanoethyl)-N-ethylaniline boils at 156°C under reduced pressure ), while the iodoethyl group introduces steric bulk and higher molecular weight, likely lowering solubility in polar solvents. The iodine atom may also participate in halogen bonding, affecting crystalline packing or reactivity. Comparative data from N-(2-Cyanoethyl)-N-methylaniline (melting point: 90°C ) suggests that substituent size and symmetry significantly impact phase behavior.
Q. What analytical techniques are essential for characterizing this compound in purity assessment?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and assess purity. For example, aromatic protons in related aniline derivatives appear as multiplet signals at 6.5–7.5 ppm, while cyanoethyl groups show characteristic triplet signals near δ 2.5–3.5 ppm .
- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine's distinct isotopic signature).
- HPLC or GC-MS for quantifying impurities, especially unreacted intermediates or by-products from iodination .
Advanced Research Questions
Q. What strategies optimize the selectivity of cyanoethylation reactions when synthesizing this compound derivatives?
Selectivity challenges arise from competing mono- and di-cyanoethylation. To favor mono-substitution:
- Use stoichiometric control (limiting acrylonitrile to 1 equivalent) .
- Employ Lewis acid catalysts (e.g., AlCl₃) to activate the amine for regioselective addition .
- Conduct reactions at lower temperatures (0–25°C) to suppress over-alkylation. Post-iodination requires careful selection of iodinating agents (e.g., N-iodosuccinimide) to avoid side reactions at the cyano group.
Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing iodoethyl-substituted aniline derivatives?
Contradictions in yield or selectivity may stem from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency but may degrade sensitive intermediates.
- Catalyst variability : For example, AlCl₃ vs. K₂CO₃ in cyanoethylation . Systematic Design of Experiments (DoE) can identify critical parameters (temperature, catalyst loading).
- Purification methods : Column chromatography vs. recrystallization may recover different product ratios. Cross-referencing with spectroscopic data (e.g., comparing NMR shifts to Disperse Orange 30 derivatives ) helps validate product identity.
Q. What role do computational methods play in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model:
- Electrophilic centers : The iodine atom’s leaving-group ability in SN2 reactions.
- Transition states : Energy barriers for substitutions at the iodoethyl vs. cyanoethyl sites.
- Solvent effects : Simulating solvent interactions (e.g., DMSO vs. toluene) to predict reaction pathways. Such models guide experimental design, reducing trial-and-error in optimizing conditions for functionalization (e.g., coupling to azo dyes as in Disperse Red 54 ).
Methodological Notes
- Synthesis Optimization : Prioritize small-scale trials with controlled stoichiometry before scaling.
- Data Validation : Cross-check melting points and spectral data against structurally similar compounds (e.g., N-methyl-N-cyanoethylaniline ).
- Safety : Handle iodinated compounds in fume hoods due to potential volatility and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
